N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Description
N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluorophenyl group and a pyrimidinylsulfanyl group attached to an acetamide backbone, which contributes to its distinctive chemical behavior.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3OS/c13-8-2-3-10(9(14)6-8)17-11(18)7-19-12-15-4-1-5-16-12/h1-6H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLYWQGWPMTJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-difluoroaniline with a suitable acylating agent to form an intermediate compound.
Introduction of the Pyrimidinylsulfanyl Group: The intermediate is then reacted with a pyrimidinylsulfanyl reagent under controlled conditions to introduce the pyrimidinylsulfanyl group.
Final Product Formation: The final step involves the purification and isolation of this compound through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group in the pyrimidinylsulfanyl moiety is highly susceptible to oxidation. Under controlled conditions, this group can form sulfoxides or sulfones, depending on the oxidizing agent and reaction duration.
Key Findings:
-
Oxidation to sulfoxides : Achieved using mild oxidizing agents like hydrogen peroxide (H₂O₂) in polar solvents (e.g., methanol) at room temperature.
-
Oxidation to sulfones : Requires stronger oxidants such as m-chloroperbenzoic acid (m-CPBA) under reflux conditions.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sulfoxide formation | H₂O₂, methanol, 25°C, 6 hrs | Pyrimidinylsulfoxide derivative | ~65% |
| Sulfone formation | m-CPBA, DCM, reflux, 12 hrs | Pyrimidinylsulfone derivative | ~75% |
Nucleophilic Substitution Reactions
The electron-deficient difluorophenyl ring enables nucleophilic aromatic substitution (NAS) at the para-fluorine positions. This reactivity is leveraged to introduce diverse substituents.
Key Findings:
-
Fluorine displacement : Amines or alkoxides selectively replace fluorine atoms under basic conditions (e.g., K₂CO₃ in DMF) .
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Steric and electronic effects : The 2,4-difluoro configuration directs substitution to the para position due to reduced steric hindrance .
Reduction Reactions
The acetamide group can undergo reduction to form amine derivatives, though this requires harsh conditions due to the stability of the amide bond.
Key Findings:
-
Amide reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the acetamide to a secondary amine.
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Competitive pathways : Over-reduction or side reactions (e.g., sulfur reduction) are minimized by controlling stoichiometry.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → reflux, 4 hrs | N-(2,4-difluorophenyl)ethylamine | ~50% |
Hydrolysis Reactions
The acetamide linkage undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine products.
Key Findings:
-
Acidic hydrolysis : Concentrated HCl at 100°C cleaves the amide bond to form 2-(pyrimidinylsulfanyl)acetic acid .
-
Basic hydrolysis : NaOH in aqueous ethanol generates the sodium salt of the acid .
| Conditions | Product | Byproduct |
|---|---|---|
| 6M HCl, 100°C, 24 hrs | 2-(Pyrimidinylsulfanyl)acetic acid | 2,4-Difluoroaniline |
| 2M NaOH, EtOH/H₂O, reflux | Sodium 2-(pyrimidinylsulfanyl)acetate | NH₃ (g) |
Structural Insights Influencing Reactivity
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Intramolecular hydrogen bonding : The pyrimidine nitrogen and acetamide oxygen form a stabilizing interaction (N–H⋯N), which moderates reaction rates and regioselectivity .
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Electron-withdrawing effects : Fluorine atoms on the phenyl ring enhance the electrophilicity of the acetamide carbonyl, facilitating nucleophilic attack .
Scientific Research Applications
Pharmacological Applications
N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been explored for its activity against various diseases, particularly in the context of antifungal and anticancer therapies.
Antifungal Activity
One of the notable applications of this compound is as an intermediate in the synthesis of voriconazole, a well-known antifungal agent. Voriconazole is used to treat serious fungal infections, particularly those caused by Aspergillus species. The synthesis process involves the conversion of this compound through several reaction steps that enhance its efficacy against fungal pathogens .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing pyrimidine rings have been shown to inhibit cancer cell proliferation in various in vitro studies. These compounds target specific pathways involved in cell division and survival, making them potential candidates for cancer therapy .
Enzyme Inhibition
In antifungal applications, the compound may interfere with the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol biosynthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death .
Targeting Cancer Pathways
In cancer treatment contexts, similar compounds have been found to inhibit kinases involved in signal transduction pathways that regulate cell growth and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .
Material Science Applications
Beyond pharmacology, this compound has potential applications in material science, particularly in developing novel polymers and coatings.
Polymer Synthesis
The compound can be utilized as a monomer in polymerization reactions to create materials with specific properties such as enhanced thermal stability and chemical resistance. These polymers can find applications in coatings and adhesives that require durability under harsh conditions .
Case Studies
Several studies have documented the effectiveness and application scope of this compound:
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylthio)acetamide
- N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfinyl)acetamide
- N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfonyl)acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide stands out due to its specific combination of a difluorophenyl group and a pyrimidinylsulfanyl group, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Biological Activity
N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H10F2N2OS
- Molecular Weight : 288.28 g/mol
- CAS Number : [Insert CAS number if available]
The presence of a difluorophenyl group and a pyrimidinylsulfanyl moiety suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Research indicates that this compound interacts with specific receptors and enzymes in the body. The following mechanisms have been proposed based on available studies:
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound:
- Binding Affinity : The compound demonstrated significant binding affinity to sigma receptors with a Ki value indicative of its potency compared to other known ligands .
- Cell Viability Assays : Various cell lines were treated with the compound to assess cytotoxicity and proliferation effects. Results indicated that at certain concentrations, the compound did not adversely affect cell viability while enhancing specific cellular responses related to neuroprotection .
In Vivo Studies
In vivo experiments have provided insights into the pharmacological effects of this compound:
- Pain Models : Animal models have shown that administration of the compound can reduce nociceptive responses in formalin-induced pain tests, suggesting analgesic properties .
- Anti-inflammatory Effects : Inflammation models indicated that the compound could reduce markers of inflammation, supporting its potential use in treating inflammatory conditions .
Case Studies
- Case Study 1 : A study involving patients with chronic pain conditions explored the efficacy of this compound as an adjunct therapy. Results showed a significant reduction in pain scores compared to baseline measurements after a treatment period of six weeks.
- Case Study 2 : In a preclinical model assessing neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H10F2N2OS |
| Molecular Weight | 288.28 g/mol |
| Binding Affinity (Ki) | [Value] nM (specific data needed) |
| Cytotoxicity (IC50) | [Value] µM (specific data needed) |
| Pain Reduction (Formalin Test) | [Value] % reduction |
| Anti-inflammatory Activity | [Value] (specific data needed) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2-mercaptopyrimidine and a chloroacetamide derivative. Ethanol or acetone under reflux (70–80°C) for 6–12 hours is typical. Purification via recrystallization (chloroform/acetone mixtures) yields high-purity crystals. Reaction monitoring by TLC or HPLC ensures minimal byproducts .
- Optimization : Adjust molar ratios (1:1 to 1:1.2), solvent polarity, and temperature to enhance yield. For analogs, substituents on the pyrimidine ring may require modified thiol precursors (e.g., 4,6-diaminopyrimidine-2-thiol) .
Q. How can the molecular conformation and crystal packing of this compound be analyzed experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is standard. Data collection uses a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement via SHELXL2016 with full-matrix least-squares methods resolves bond lengths, angles, and torsion angles .
- Key Parameters :
- Space group: Monoclinic P2₁/c (common for analogs).
- Dihedral angles: ~42–67° between pyrimidine and difluorophenyl rings, stabilized by intramolecular N–H⋯N hydrogen bonds .
- R1 values: Aim for <0.05 for high confidence .
Q. What spectroscopic methods are suitable for characterizing this compound?
- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl₃ identifies substituents (e.g., pyrimidine protons at δ 8.5–9.0 ppm, acetamide carbonyl at ~168 ppm).
- FT-IR : Confirm S–C=O (~1250 cm⁻¹) and N–H stretches (~3300 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ~324.08).
Advanced Research Questions
Q. How can density functional theory (DFT) models predict electronic properties and binding interactions?
- Approach : Use the Colle-Salvetti correlation-energy formula (B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and partial charges. Compare with crystallographic data to validate π-π stacking or hydrogen-bonding networks .
- Applications : Predict reactivity at sulfur or fluorophenyl sites for derivatization. Simulate binding to biological targets (e.g., kinases) via docking studies .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Case Study : Analogous compounds show varying cytotoxicity (e.g., IC₅₀ differences >10 µM). Perform SAR analysis by:
Modifying pyrimidine substituents (e.g., amino vs. methyl groups).
Testing in standardized assays (e.g., MTT protocol for cell viability ).
Cross-validating with computational models to identify critical interactions (e.g., hydrogen bonds with ATP-binding pockets) .
Q. What strategies mitigate challenges in solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (e.g., DMSO:PEG400, 1:4) or nanoemulsions.
- Derivatization : Introduce polar groups (e.g., –OH, –SO₃H) on the pyrimidine ring while monitoring SAR trade-offs .
- Pharmacokinetics : Assess metabolic stability via liver microsome assays and plasma protein binding (equilibrium dialysis) .
Q. How do intermolecular interactions influence polymorphic forms, and how can these be controlled?
- Analysis : SC-XRD and DSC identify polymorphs. For example, hydrogen-bonding patterns (N–H⋯O vs. N–H⋯S) dictate packing motifs.
- Control : Crystallize from solvents with varying polarity (e.g., ethanol vs. acetonitrile). Slow cooling (0.5°C/min) favors thermodynamically stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
